4-(Cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a synthetic compound notable for its potential applications in medicinal chemistry. This compound features a pyrrole ring, a versatile structure in organic synthesis, and exhibits properties that may be beneficial in drug development. The compound's unique structure allows it to interact with various biological targets, making it of interest in pharmacological research.
The compound can be synthesized through various methods and is referenced in scientific literature and patent databases, indicating its relevance in ongoing research and development projects. Its chemical identity is defined by the CAS number 439120-82-8, which facilitates its identification in chemical databases.
4-(Cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within a ring structure. It is classified as an amide due to the presence of the carboxamide functional group.
The synthesis of 4-(cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide can be achieved through several pathways. A common approach involves the reaction of a pyrrole derivative with cyclopropanecarbonyl chloride and morpholinopropylamine.
The molecular structure of 4-(cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide includes:
4-(Cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide may undergo several chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and mass spectrometry are employed to monitor reaction progress and confirm product identity.
The mechanism of action for 4-(cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit activity against various targets in cancer pathways, suggesting potential therapeutic applications for this compound.
4-(Cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has potential applications in:
The structural architecture of 4-(cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide exemplifies deliberate pharmacophore hybridization, merging a pyrrole-2-carboxamide core with N-(3-morpholinopropyl) and 4-cyclopropanecarbonyl moieties. This design leverages complementary bioactivities:
Hybridization synergizes these motifs, as evidenced by analogues such as N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide (CID 2765991) and N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide (CAS 478249-79-5). The morpholinopropyl variant exhibits superior in vitro potency in cancer models, attributed to enhanced cellular uptake and target affinity [4] [8].
Table 1: Pharmacophore Contributions of Key Motifs
Structural Motif | Key Biopharmaceutical Properties | Role in Molecular Hybridization |
---|---|---|
Pyrrole-2-carboxamide | DNA intercalation; π-π stacking | Core scaffold for target binding |
3-Morpholinopropyl | Solubility enhancement; H-bond acceptor (morpholine O) | Pharmacokinetic modulator |
Cyclopropanecarbonyl | Metabolic stability; steric constraint | Conformational control & binding affinity optimization |
Structure-based strategies underpinning this compound’s design exploit dynamic binding pockets in disease targets:
Advanced techniques like serial femtosecond crystallography (SFX) capture the compound’s interaction with transient pockets, enabling iterative optimization. For example, modifying the morpholinopropyl chain length improved fit into the hydrophobic cleft of COX-2, a target in cancer inflammation cross-talk [6] [9].
Bioisosteric refinement of this compound focuses on optimizing physicochemical properties while preserving bioactivity:
Table 2: Bioisosteric Options for Functional Group Optimization
Original Group | Bioisostere | Key Advantages | Potential Limitations |
---|---|---|---|
Carboxamide (CONH) | 1,2,4-Oxadiazole | Metabolic stability; similar H-bond capacity | Synthetic complexity |
Carboxamide (CONH) | Sulfonamide (SO₂NH) | Enhanced acidity for ionic interactions | Reduced CNS penetration |
Cyclopropanecarbonyl | Isoxazol-5-one | Neutral state; improved membrane permeability | Potential ring hydrolysis |
Cyclopropanecarbonyl | Tetrazole | Acidic mimic; metal coordination capability | Lipophilicity increase (logD +0.5–1.0) |
These replacements are guided by computational metrics like Electrostatic Potential Similarity (EPS) and hydrogen-bond donor/acceptor maps to ensure pharmacophore fidelity [7] [9]. For instance, isoxazol-5-one derivatives of pyrrole carboxamides maintained >80% tubulin inhibition while reducing plasma clearance in rat models [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9